N-(2-carbamothioylethyl)acetamide
Description
N-(2-carbamothioylethyl)acetamide (CAS: 1225846-65-0) is an organosulfur compound belonging to the acetamide class. Its molecular formula is C₈H₁₆N₂OS, with a molecular weight of 188.29 g/mol . Structurally, it features a carbamothioyl (-NH-COS-) group attached to an ethyl chain, which is further linked to an acetamide moiety.
The compound is cataloged as a research chemical by American Elements, indicating its utility in life science applications, though specific biological or industrial uses remain underexplored . Notably, safety data for this compound are currently unavailable, highlighting a critical gap in its toxicological and handling profiles .
Properties
IUPAC Name |
N-(3-amino-3-sulfanylidenepropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c1-4(8)7-3-2-5(6)9/h2-3H2,1H3,(H2,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSVHFVQJNFOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chloroacetamide Derivatives
- Example : 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- Key Features : Reactive chlorine atoms enable nucleophilic substitution, making it a precursor for heterocycles (e.g., aziridines, lactams) .
- Applications : Used in synthesizing pharmacologically active compounds, polymers, and ion-exchange resins .
- Contrast : Unlike N-(2-carbamothioylethyl)acetamide, chloroacetamides prioritize halogen reactivity over sulfur-based interactions.
Aromatic and Heterocyclic Acetamides
- Example: N-(3-Acetyl-2-thienyl)acetamide Key Features: Thiophene ring confers aromaticity and electronic effects, enhancing stability in organic intermediates . Applications: Versatile intermediates in thiophene chemistry for advanced material synthesis .
Alkyl/Aminoalkyl-Substituted Acetamides
- Example: N-(6-Aminohexyl)acetamide Key Features: A hydrophilic aminohexyl chain improves water solubility, enabling applications in surface modification and drug delivery . Contrast: The carbamothioylethyl group in the target compound may reduce solubility in polar solvents but enhance affinity for sulfur-binding biological targets.
Thio-Containing Acetamides
- Example: N-[[(2-Aminoethyl)thio]methyl]acetamide (CAS: 95501-85-2) Key Features: Combines a thioether (-S-) and aminoethyl group, enabling dual reactivity in redox or conjugation reactions . Contrast: The target’s carbamothioyl group offers a thioamide (-NH-COS-) motif, which is less common and may exhibit distinct coordination properties.
Data Tables
Table 1: Comparative Analysis of this compound and Structural Analogues
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